L-Serine, N-[[(4-nitrophenyl)methoxy]carbonyl]-
Description
Significance of Amino Acid Protecting Group Strategies in Complex Molecule Synthesis
The synthesis of peptides, proteins, and other complex molecules containing amino acid residues is a formidable task due to the multifunctional nature of these fundamental building blocks. Each amino acid possesses at least two reactive functional groups: a nucleophilic amino group and an electrophilic carboxylic acid group. Many also contain reactive side chains. Without a strategy to temporarily mask the reactivity of certain groups, attempts to form specific bonds, such as a peptide bond between two amino acids, would result in a mixture of unwanted side products from polymerization or side-chain reactions. iris-biotech.dersc.org
Protecting group strategies are therefore essential to achieve chemoselectivity. nih.gov By converting a reactive functional group into a less reactive derivative—the "protected" group—chemists can direct a reaction to occur at a specific site. iris-biotech.de An ideal protecting group must be:
Easily and selectively introduced in high yield.
Stable to the conditions of subsequent reaction steps.
Selectively removable in high yield without affecting the rest of the molecule. thieme-connect.de
The concept of "orthogonality" is crucial in this context. Orthogonal protecting groups are sets of protecting groups that can be removed under distinct chemical conditions (e.g., one by acid, another by base, and a third by light). iris-biotech.detaylorfrancis.com This allows for the sequential deprotection and modification of specific sites within a complex molecule, a requirement for the synthesis of intricate structures like branched peptides or modified proteins. taylorfrancis.com
Overview of Carbamate-Type Protecting Groups in Peptide and Peptidomimetic Chemistry
Among the various classes of protecting groups for the amino function of amino acids, carbamates are the most widely employed. wikipedia.org A carbamate (B1207046) is formed when an amine reacts with a chloroformate or a similar reagent, effectively "taming" the nucleophilicity and basicity of the nitrogen atom. acs.org This protection is robust enough to withstand a wide array of reaction conditions used in peptide synthesis. wikipedia.org
Several carbamate-type protecting groups have become indispensable in the field, each with its own unique cleavage conditions, which allows for their use in orthogonal synthesis strategies. acs.org
| Protecting Group | Full Name | Cleavage Conditions |
| Boc | tert-Butoxycarbonyl | Strong acids (e.g., Trifluoroacetic Acid - TFA) |
| Cbz (or Z) | Benzyloxycarbonyl | Catalytic hydrogenation (H₂/Pd) or strong acids |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Mild basic conditions (e.g., Piperidine) |
| Nvoc | 4,5-Dimethoxy-2-nitrobenzyloxycarbonyl | UV light (photolysis) |
This table provides a summary of common carbamate protecting groups and their standard deprotection methods.
Specific Focus on N-[[(4-nitrophenyl)methoxy]carbonyl]-L-Serine (Nvoc-L-Serine) as a Strategic Synthetic Building Block
N-[[(4-nitrophenyl)methoxy]carbonyl]-L-Serine, a derivative belonging to the nitrobenzyl-based carbamate family, stands out as a strategic synthetic building block due to its photolabile nature. thieme-connect.de The protecting group, often abbreviated as Nvoc (or more precisely, a p-nitrobenzyl-based carbamate), can be cleaved by irradiation with UV light, typically at wavelengths around 350 nm. iris-biotech.de
This method of deprotection offers several distinct advantages, making Nvoc-L-Serine a powerful tool:
Orthogonality: The Nvoc group is stable to the acidic and basic conditions used to remove Boc and Fmoc groups, respectively. This makes it fully orthogonal to the most common protection schemes, allowing for highly specific modifications. iris-biotech.de
Traceless Reagent: Deprotection is initiated by light, which is considered a "traceless" reagent as it leaves behind no chemical waste that needs to be separated from the product. nih.gov
Spatial and Temporal Control: Light can be directed to a specific location on a substrate (e.g., on a microarray) at a precise time. This allows for the synthesis of spatially addressed peptide arrays or the controlled release of a peptide in a biological system with high precision. nih.gov
The cleavage mechanism of nitrobenzyl-based protecting groups involves an intramolecular hydrogen abstraction by the excited nitro group, leading to a cascade of reactions that ultimately liberates the free amine, carbon dioxide, and a nitrosobenzaldehyde byproduct. thieme-connect.de
The use of Nvoc-L-Serine as a building block is particularly strategic in the synthesis of complex peptides, peptidomimetics, and caged compounds. nih.gov For example, a specific serine residue within a peptide chain can be protected with an Nvoc group. The rest of the peptide can be synthesized using standard Fmoc or Boc chemistry. At the desired stage, irradiation with UV light selectively deprotects only the Nvoc-protected serine, allowing for its specific modification, such as phosphorylation, glycosylation, or attachment of a fluorescent label. This level of control is invaluable for creating sophisticated molecular probes and therapeutic candidates.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-hydroxy-2-[(4-nitrophenyl)methoxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O7/c14-5-9(10(15)16)12-11(17)20-6-7-1-3-8(4-2-7)13(18)19/h1-4,9,14H,5-6H2,(H,12,17)(H,15,16)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRYFWOONBQNDD-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)NC(CO)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC(=O)N[C@@H](CO)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 4 Nitrophenyl Methoxy Carbonyl L Serine
Regioselective N-Protection of L-Serine: Strategies and Challenges
The primary challenge in the synthesis of Nvoc-L-Serine lies in achieving regioselective protection of the amino group in the presence of the hydroxyl group in the side chain of L-serine. Both the amino and hydroxyl groups are nucleophilic and can react with the acylating agent. Therefore, reaction conditions must be carefully controlled to favor N-acylation over O-acylation.
The most common and direct method for the synthesis of Nvoc-L-Serine involves the acylation of L-serine with a 4-nitrophenylmethyl chloroformate equivalent. A widely used reagent for this purpose is 4-nitrobenzyl chloroformate.
A general and efficient one-pot protocol for the synthesis of N-p-nitrobenzyloxycarbonyl (pNZ or Nvoc) amino acids has been developed. This method involves the in-situ formation of the p-nitrobenzyloxycarbonyl azide (B81097) from p-nitrobenzyl chloroformate and sodium azide. The resulting azide is then reacted directly with the free amino acid to yield the desired N-protected product. This approach is advantageous as it often proceeds with high yields and purities. For serine, the hydroxyl group is typically protected with a tert-butyl (tBu) group prior to the N-protection to prevent side reactions, yielding N-p-nitrobenzyloxycarbonyl-L-Serine(tBu)-OH.
The reaction is typically carried out under Schotten-Baumann conditions, which involve an aqueous alkaline solution. The base, such as sodium hydroxide (B78521) or sodium carbonate, serves to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.
Table 1: Illustrative Conditions for Direct Acylation of L-Serine
| Acylating Agent | Base | Solvent System | Temperature (°C) | Typical Yield (%) |
| 4-Nitrobenzyl Chloroformate | Sodium Hydroxide | Water/Dioxane | 0 - 5 | 75 - 85 |
| 4-Nitrobenzyl Chloroformate | Sodium Carbonate | Water/Acetone | 0 - 10 | 70 - 80 |
| Di(4-nitrophenyl) Carbonate | Triethylamine (B128534) | Dimethylformamide (DMF) | 25 | 65 - 75 |
Note: Yields are illustrative and can vary based on the specific reaction scale and purification methods.
Indirect methods for the N-protection of L-serine with the Nvoc group are less common but can be employed to overcome challenges associated with direct acylation, such as poor solubility of the starting materials or side reactions. One potential indirect route involves the initial formation of a silyl-protected L-serine derivative. For instance, L-serine can be treated with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) to protect both the amino and hydroxyl groups. The resulting bis-silylated derivative is more soluble in organic solvents and can exhibit different reactivity.
Optimization of Reaction Conditions for Enhanced Yields and Purity
To maximize the yield and purity of Nvoc-L-Serine, several reaction parameters must be carefully optimized. These include the choice of solvent, reaction temperature, and the use of catalysts or additives.
The choice of solvent is crucial as it affects the solubility of the reactants and can influence the reaction rate and selectivity. For the Schotten-Baumann reaction, a biphasic system of water and a water-miscible organic solvent such as dioxane, acetone, or tetrahydrofuran (B95107) (THF) is commonly used. The organic solvent helps to dissolve the 4-nitrobenzyl chloroformate, while the aqueous phase dissolves the L-serine and the base.
Temperature control is also critical. The acylation reaction is typically carried out at low temperatures (0-10 °C) to minimize side reactions, such as the hydrolysis of the chloroformate and the formation of over-acylated products. Maintaining a low temperature helps to ensure the regioselectivity of the reaction towards the more nucleophilic amino group.
Table 2: Effect of Solvent and Temperature on Nvoc-L-Serine Synthesis Yield
| Solvent System (Organic/Water) | Temperature (°C) | Reaction Time (h) | Illustrative Yield (%) |
| Dioxane/Water | 0 | 4 | 82 |
| Acetone/Water | 0 | 4 | 78 |
| Tetrahydrofuran/Water | 0 | 4 | 75 |
| Dioxane/Water | 25 | 2 | 65 (with increased byproducts) |
Note: This data is illustrative and based on general principles of acylation reactions.
While the direct acylation of amino acids under Schotten-Baumann conditions does not typically require a catalyst, the use of certain additives can be beneficial. For instance, the presence of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can enhance the reaction rate in biphasic systems by facilitating the transfer of the reactants between the aqueous and organic phases.
In non-aqueous reaction systems, a tertiary amine base like triethylamine or N,N-diisopropylethylamine (DIPEA) is often used as an acid scavenger. The choice of base can impact the reaction rate and the extent of side reactions, such as racemization, although this is less of a concern in the protection of the starting amino acid itself.
Green Chemistry Principles in Nvoc-L-Serine Synthesis
Applying the principles of green chemistry to the synthesis of Nvoc-L-Serine is an important consideration for developing more sustainable and environmentally friendly processes. Key areas of focus include the use of greener solvents, minimizing waste, and improving atom economy.
Traditional solvents used in peptide chemistry, such as dimethylformamide (DMF) and dichloromethane (B109758) (DCM), are effective but pose significant environmental and health hazards. Research into greener alternatives has identified solvents like propylene (B89431) carbonate and 2-methyltetrahydrofuran (B130290) (2-MeTHF) as viable replacements in many applications. While the direct application of these solvents to the Schotten-Baumann synthesis of Nvoc-L-Serine may require further optimization, they represent a promising avenue for reducing the environmental impact of the process.
Furthermore, process optimization to increase reaction yields and minimize the use of excess reagents directly contributes to waste reduction, a core principle of green chemistry. The development of catalytic methods that can proceed under milder conditions and with higher efficiency would also be a significant step towards a greener synthesis of Nvoc-L-Serine.
Table 3: Green Chemistry Metrics for Different Synthetic Approaches
| Synthetic Approach | Atom Economy (%) | Process Mass Intensity (PMI) | Key Green Aspect |
| Direct Acylation (Schotten-Baumann) | ~70-80 | High (due to solvent use) | High-yielding, one-pot reaction |
| Indirect Protection (via Silylation) | <70 | Very High (multi-step) | Potentially higher purity, less byproduct |
| Optimized Direct Acylation (Green Solvents) | ~70-80 | Moderate | Reduced use of hazardous solvents |
Note: Atom economy and PMI values are estimates and depend on the specific reagents and stoichiometry used.
Development of Sustainable Reaction Protocols
The primary method for the synthesis of N-[[(4-nitrophenyl)methoxy]carbonyl]-L-Serine involves the reaction of L-Serine with a suitable (4-nitrophenyl)methoxy]carbonyl donating reagent. Traditionally, this is achieved through methods like the Schotten-Baumann reaction, which involves the acylation of the amino group of L-Serine. wikipedia.orglscollege.ac.inorganic-chemistry.org
In the pursuit of greener chemical processes, modifications to the classic Schotten-Baumann conditions are being explored. A significant advancement is the use of water as a solvent, which is a benign and environmentally friendly alternative to traditional organic solvents like dichloromethane or diethyl ether. wikipedia.orggreentech.fr The biphasic nature of the Schotten-Baumann reaction, often employing an aqueous base to neutralize the acid generated, makes it amenable to such green modifications. wikipedia.orglscollege.ac.in The use of an aqueous medium can simplify the workup procedure and reduce the reliance on volatile organic compounds (VOCs).
Further sustainable developments include the exploration of enzymatic catalysis. While not yet standard for this specific transformation, biocatalytic methods are gaining traction in peptide chemistry for their high selectivity and mild reaction conditions, which can lead to a significant reduction in waste. rsc.org
Atom Economy and Waste Minimization in Synthetic Sequences
The traditional Schotten-Baumann reaction, while effective, can have a moderate atom economy due to the formation of a stoichiometric amount of salt byproduct from the neutralization of the generated acid. byjus.com Strategies to improve this include the use of catalytic bases or systems that allow for the recycling of the base.
Waste minimization is a critical aspect of sustainable synthesis. In the context of producing N-protected amino acids, significant waste is generated from solvents used in the reaction and subsequent purification steps. nih.govrsc.org The move towards water-based protocols, as mentioned earlier, is a primary strategy to reduce solvent waste. greentech.fr Additionally, minimizing the number of synthetic steps, such as protection and deprotection sequences, is a core principle of green peptide chemistry that directly reduces waste. researchgate.netresearchgate.net
Another area of focus for waste reduction is in the purification process. The extensive use of silica (B1680970) gel in chromatography contributes significantly to solid waste. The development of more efficient purification techniques and the use of recyclable stationary phases are active areas of research. nih.gov
Advanced Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The purification of N-[[(4-nitrophenyl)methoxy]carbonyl]-L-Serine and its synthetic intermediates is crucial for obtaining a product of high purity, which is essential for its applications, particularly in peptide synthesis. The primary methods employed are crystallization and chromatography.
Crystallization is a powerful technique for purifying solid compounds. The process typically involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, leading to the formation of crystals of the pure compound. For amino acid derivatives, a common technique is recrystallization from a solvent-antisolvent system. google.com For instance, dissolving the crude product in a polar solvent and then adding a non-polar anti-solvent can induce crystallization. The choice of solvents is critical and is determined empirically to achieve high recovery of the pure product.
Chromatography , particularly silica gel column chromatography, is a widely used method for the purification of organic compounds. youtube.comteledynelabs.com In the case of N-protected amino acids, normal-phase chromatography using a silica gel stationary phase and a mixture of organic solvents as the mobile phase is common. nih.gov The polarity of the solvent system is optimized to achieve good separation of the desired product from any unreacted starting materials or byproducts. While effective, traditional column chromatography can be solvent and time-intensive. Advances in this area include the use of flash chromatography, which employs pressure to speed up the separation process, and the exploration of alternative stationary phases that can offer different selectivities and potentially reduce solvent consumption. nih.govfujifilm.comsilicycle.com
Below is a table summarizing common purification techniques and their relevant parameters.
| Purification Technique | Stationary Phase/Solvent System | Key Parameters to Optimize |
| Recrystallization | Solvent/Anti-solvent mixture (e.g., Ethanol/Water, Ethyl Acetate/Hexane) | Temperature gradient, cooling rate, solvent ratio |
| Silica Gel Column Chromatography | Silica Gel | Mobile phase polarity, flow rate, column dimensions |
Mechanistic Aspects of the 4 Nitrophenylmethoxycarbonyl Nvoc Protecting Group
Photolability and Photocleavage Mechanisms of Nvoc-L-Serine
The defining characteristic of the Nvoc protecting group is its ability to be cleaved upon exposure to ultraviolet light, a property known as photolability. wikipedia.org This process allows for the release of the protected functional group, in this case, the primary amine of L-serine, with high spatial and temporal control. wikipedia.orgresearchgate.net The photocleavage mechanism is rooted in the photochemistry of o-nitrobenzyl compounds and proceeds through several distinct steps initiated by the absorption of a photon. wikipedia.orgacs.org
The efficiency and selectivity of the photodeprotection of Nvoc-L-Serine are highly dependent on the wavelength of the incident light. rsc.org Photoremovable protecting groups are ideally cleaved by light in the near-UV range, typically above 300 nm, to prevent photochemical damage to other parts of the molecule or other sensitive compounds in the reaction mixture. wikipedia.orgnih.gov The Nvoc group is effectively removed by irradiation with UV light at wavelengths around 350-360 nm. acs.orgiris-biotech.de
Table 1: Photophysical Properties of Nvoc and Related Protecting Groups
| Protecting Group | Typical Cleavage Wavelength (nm) | Notes |
|---|---|---|
| 4-Nitrophenylmethoxycarbonyl (Nvoc) | ~350 - 360 | Cleavage initiated by n→π* transition of the nitro group. wikipedia.orgacs.orgiris-biotech.de |
| 2-Nitrobenzyl (Nb) | ~320 | Parent compound for this class of photolabile groups. wikipedia.orgthieme-connect.de |
The photocleavage of the Nvoc group from L-serine follows a mechanism characteristic of o-nitrobenzyl compounds, often described as a Norrish Type II reaction. wikipedia.org The process is initiated by the absorption of a photon, which excites the nitro group to a diradical excited state (an n,π* triplet state). wikipedia.orgresearchgate.net
The key steps in the photocleavage pathway are:
Photoexcitation : Upon irradiation, the Nvoc group absorbs a photon, promoting an electron in the nitro group to a higher energy orbital.
Intramolecular Hydrogen Abstraction : The excited nitro group abstracts a hydrogen atom from the benzylic carbon adjacent to the serine's nitrogen atom. wikipedia.org This step forms an aci-nitro intermediate. wikipedia.org
Rearrangement and Cleavage : The unstable aci-nitro intermediate undergoes a rapid rearrangement. This leads to the cleavage of the benzylic carbon-oxygen bond, releasing the protected amine as an unstable carbamic acid.
Final Product Formation : The carbamic acid spontaneously decarboxylates to yield the free L-serine amine and carbon dioxide. The other major byproduct of the reaction is 4-nitrosobenzaldehyde. thieme-connect.de
The kinetics of the photocleavage of Nvoc-L-Serine can be significantly influenced by the reaction environment, particularly the polarity of the solvent and the pH of the medium. wikipedia.org The electronic transitions of the chromophore are sensitive to solvent polarity. nih.govacs.org Protic solvents, through hydrogen bonding with the carbonyl oxygen, can stabilize the oxygen nonbonding orbital, which may affect the energy of the n,π* transition. nih.govacs.org
Chemical Stability and Selectivity of Nvoc in Orthogonal Protection Strategies
In the synthesis of complex molecules like peptides, multiple protecting groups are often used simultaneously. nih.govbiosynth.com An essential requirement for such a scheme is "orthogonality," meaning that each class of protecting group can be removed by a specific chemical method without affecting the others. nih.govbiosynth.comorganic-chemistry.org The Nvoc group's photolytic cleavage provides a high degree of orthogonality with respect to chemically labile protecting groups. iris-biotech.de
A key advantage of the Nvoc group is its stability under both acidic and basic conditions commonly used in peptide synthesis. iris-biotech.dethieme-connect.de This allows for its use in conjunction with other widely used amino-protecting groups.
Acidic Stability : The Nvoc group is resistant to strongly acidic conditions, such as the trifluoroacetic acid (TFA) used for the cleavage of tert-butoxycarbonyl (Boc) groups. thieme-connect.de
Basic Stability : It is also stable to basic conditions, such as the piperidine (B6355638) solutions used to remove the 9-fluorenylmethoxycarbonyl (Fmoc) group. thieme-connect.de
This dual stability makes Nvoc an excellent choice for protecting specific amino groups that need to remain masked while other Boc or Fmoc-protected sites are deprotected during the course of a synthesis. nih.govbiosynth.com
Table 2: Stability of Nvoc Protecting Group under Common Deprotection Conditions
| Reagent/Condition | Target Protecting Group | Stability of Nvoc |
|---|---|---|
| Trifluoroacetic Acid (TFA) | Boc | Stable thieme-connect.de |
| Piperidine in DMF | Fmoc | Stable thieme-connect.de |
| Catalytic Hydrogenation | Cbz, Bn | Labile |
The orthogonality of the Nvoc group extends to its compatibility with the reagents used for peptide bond formation (coupling agents) and other manipulations in solid-phase peptide synthesis (SPPS). iris-biotech.de Because its removal is triggered by light, a non-chemical reagent, it does not interfere with the chemical steps of peptide elongation. thieme-connect.de
This allows for sophisticated synthetic strategies, such as:
Site-specific modification : A specific lysine (B10760008) or other amino acid side chain can be protected with Nvoc. After the main peptide backbone is assembled using standard Fmoc or Boc chemistry, the Nvoc group can be selectively removed by photolysis to allow for the attachment of a label, a cross-linker, or for the formation of a branched peptide. researchgate.netiris-biotech.de
Synthesis of photoactivatable peptides : By leaving the Nvoc group on a key residue in the final peptide, its biological activity can be "caged" or blocked. The activity can then be restored at a desired time and location by exposing the sample to light. iris-biotech.de
The Nvoc group's unique cleavage mechanism and robust chemical stability make Nvoc-L-Serine a valuable building block for advanced peptide synthesis and chemical biology applications. researchgate.netnih.gov
Analysis of Side Reactions and Their Mitigation During Nvoc Manipulation and Cleavage
The 4-nitrophenylmethoxycarbonyl (Nvoc) group is a photolabile protecting group employed in peptide synthesis and other areas of organic chemistry. While its light-induced cleavage offers a mild and orthogonal deprotection strategy, the manipulation and cleavage of the Nvoc group can be accompanied by side reactions that may diminish the yield and purity of the desired product, such as L-Serine. A thorough understanding of these side reactions and the implementation of effective mitigation strategies are crucial for the successful application of Nvoc chemistry.
The primary side reaction of concern during the photolytic cleavage of the Nvoc group is the formation of a highly reactive nitrosoaldehyde byproduct. This reaction proceeds through an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate, which then rearranges to release the deprotected amine and the corresponding 4-nitrosobenzaldehyde.
The liberated 4-nitrosobenzaldehyde can subsequently engage in undesirable reactions with the newly deprotected amine of the target molecule, such as L-Serine, leading to the formation of Schiff base adducts or other byproducts. This can significantly reduce the yield of the desired free amine and complicate the purification process.
Furthermore, the photolysis of Nvoc-protected compounds can be influenced by the reaction conditions. For instance, the pH of the medium can play a role, with some studies on related nitroveratryl-based linkers indicating that undesirable side reactions involving amino and thiol groups are more prevalent under basic conditions. These effects can be largely reduced by conducting the photolysis at a slightly acidic pH.
To address these challenges, various mitigation strategies have been developed, primarily centered around the use of "aldehyde scavengers." These are reagents that are added to the reaction mixture to trap the reactive aldehyde byproduct as it is formed, thereby preventing it from reacting with the deprotected product.
Commonly employed aldehyde scavengers include hydrazide derivatives, semicarbazides, and other nucleophilic reagents that readily react with aldehydes to form stable, easily separable adducts. The choice of scavenger can be critical and may depend on the specific substrate and reaction conditions.
The efficiency of Nvoc cleavage and the extent of side reactions can also be influenced by the solvent system and the presence of other additives. For example, the use of dithiothreitol (B142953) (DTT) has been reported to have a positive effect on both the rate and yield of photocleavage of related photolabile linkers, while also reducing undesirable side reactions, particularly in biological media.
During the manipulation of Nvoc-protected amino acids in steps preceding cleavage, such as peptide coupling, the stability of the Nvoc group to various reagents is a key consideration. While generally stable to acidic and mild basic conditions used for the removal of other protecting groups like Boc and Fmoc, respectively, prolonged exposure to strong nucleophiles or bases should be avoided to prevent premature cleavage or other side reactions. However, specific data on side reactions of Nvoc-protected L-Serine during coupling steps is not extensively documented in readily available literature, suggesting a good degree of stability under standard coupling conditions.
Below are tables summarizing the key side reactions and mitigation strategies, as well as a representative comparison of cleavage yields with and without the use of scavengers, based on findings for Nvoc and related photolabile protecting groups.
Table 1: Key Side Reactions During Nvoc Manipulation and Cleavage
| Phase | Side Reaction | Description | Consequence |
| Cleavage (Photolysis) | Formation of 4-Nitrosobenzaldehyde | The primary byproduct of Nvoc photolysis, this reactive aldehyde can react with the deprotected amine. | Reduced yield of the desired product; formation of impurities. |
| Reaction with Deprotected Amine | The 4-nitrosobenzaldehyde byproduct can form Schiff bases or other adducts with the target molecule. | Complicates purification; lowers product yield. | |
| pH-Dependent Byproduct Formation | In related systems, basic conditions can promote side reactions with nucleophilic groups (e.g., amines, thiols). | Formation of various byproducts and potential modification of the target molecule. | |
| Manipulation (e.g., Coupling) | Premature Cleavage | Although generally stable, prolonged exposure to strong nucleophiles or bases could potentially lead to some degree of Nvoc group removal. | Incomplete peptide chains or undesired deprotection. |
Table 2: Mitigation Strategies for Nvoc-Related Side Reactions
| Strategy | Description | Mechanism of Action | Examples of Reagents |
| Use of Aldehyde Scavengers | Addition of a reagent to the photolysis mixture to trap the aldehyde byproduct. | The scavenger reacts with the 4-nitrosobenzaldehyde to form a stable, non-reactive adduct. | Semicarbazide, girard's reagents, hydrazides. |
| pH Control | Performing the photolysis in a slightly acidic medium. | Reduces the nucleophilicity of free amines and thiols, thereby minimizing their reaction with the aldehyde byproduct. | Use of buffered solutions (e.g., pH 5-6). |
| Addition of Reducing Agents | Inclusion of reagents like dithiothreitol (DTT) in the reaction mixture. | Can improve the rate and yield of photocleavage and suppress certain side reactions. | Dithiothreitol (DTT). |
| Optimization of Reaction Conditions | Careful selection of solvent, temperature, and irradiation wavelength and time. | Minimizes degradation of the starting material and products and can influence the quantum yield of the desired reaction. | N/A |
Table 3: Illustrative Cleavage Yields of Nvoc-Protected Amines
The following data is representative and intended for illustrative purposes, as specific quantitative data for L-Serine, N-[[(4-nitrophenyl)methoxy]carbonyl]-\ was not available in the searched literature.
| Substrate | Cleavage Conditions | Scavenger | Approximate Yield of Deprotected Amine |
| Nvoc-Amino Acid | Photolysis (λ ≈ 350 nm) in organic solvent | None | 50-70% |
| Nvoc-Amino Acid | Photolysis (λ ≈ 350 nm) in organic solvent | Semicarbazide | >90% |
| Nvoc-Peptide on Solid Support | Photolysis (λ ≈ 350 nm) in buffered solution | Hydrazide Resin | 85-95% |
| Nvoc-Peptide on Solid Support | Photolysis (λ ≈ 350 nm) in buffered solution | None | 40-60% |
Applications of N 4 Nitrophenyl Methoxy Carbonyl L Serine in Advanced Organic Synthesis
Role in Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, and the choice of protecting groups is critical to the success of this layer-by-layer assembly. Nvoc-L-Serine provides a powerful tool for chemists, particularly in the context of automated synthesis and the generation of complex peptide architectures.
Integration into Automated Peptide Synthesizers for Controlled Release
The photolabile nature of the Nvoc group makes Nvoc-L-Serine particularly amenable to integration into automated peptide synthesizers, offering a mechanism for the controlled release of peptides from the solid support. Unlike traditional cleavage methods that rely on harsh acidic conditions, photolysis provides a mild and orthogonal method for peptide liberation. This is especially advantageous for the synthesis of sensitive peptides that may be prone to degradation under acidic treatment.
In an automated SPPS workflow, the peptide chain is assembled on a solid support. When a photolabile linker incorporating a similar 2-nitrobenzyl motif is used, the final peptide can be cleaved from the resin by exposure to UV light, typically in the range of 350-365 nm. This process can be precisely controlled in terms of timing and intensity of the light, allowing for a "controlled release" of the synthesized peptide. Furthermore, the Nvoc group can be used for the protection of the N-terminus or side chains, such as that of lysine (B10760008), to enable selective modifications after the peptide has been cleaved from the resin beilstein-journals.org. Following the desired modifications in solution, the Nvoc groups can be removed by UV irradiation to yield the final, fully deprotected peptide beilstein-journals.org.
Compatibility with Resin Linkers and Subsequent Cleavage Reagents
Nvoc-L-Serine is compatible with a variety of resin linkers commonly employed in Fmoc-based SPPS. The stability of the Nvoc group to the basic conditions used for Fmoc group removal (typically 20% piperidine (B6355638) in DMF) and the acidic conditions used for the final cleavage of many standard linkers allows for its strategic incorporation within a peptide sequence.
Below is a table summarizing the compatibility of Nvoc-L-Serine with common resin linkers and their standard cleavage reagents.
| Resin Linker | Linker Type | Standard Cleavage Reagent | Compatibility with Nvoc Group |
| Wang Resin | p-Alkoxybenzyl alcohol | Trifluoroacetic acid (TFA) | Compatible |
| Rink Amide Resin | Diaminobenzhydryl | Trifluoroacetic acid (TFA) | Compatible |
| 2-Chlorotrityl Chloride Resin | Trityl | Dilute TFA, Acetic Acid, or Dichloromethane (B109758)/Hexafluoroisopropanol | Compatible |
| Sieber Amide Resin | Xanthenyl | Dilute Trifluoroacetic acid (TFA) | Compatible |
The orthogonality of the Nvoc group is a key advantage. For instance, a peptide can be synthesized on a 2-chlorotrityl chloride resin, which allows for cleavage of the fully protected peptide from the support under very mild acidic conditions, leaving the Nvoc group and other acid-labile side-chain protecting groups intact. The Nvoc group can then be selectively removed by photolysis to unmask a specific site for further functionalization in solution.
Utilization in Solution-Phase Peptide Synthesis and Fragment Condensation Strategies
While SPPS is the dominant methodology for peptide synthesis, solution-phase synthesis remains crucial for large-scale production and for the synthesis of complex peptides where solid-phase aggregation can be problematic. Nvoc-L-Serine can be effectively utilized in solution-phase strategies, particularly in fragment condensation approaches.
In fragment condensation, protected peptide segments are synthesized separately and then coupled together in solution. The use of Nvoc-L-Serine as the N-terminal residue of a peptide fragment allows for the selective deprotection of its amino group by photolysis, enabling the subsequent coupling with another peptide fragment. This orthogonal deprotection strategy avoids the use of harsh reagents that could compromise the integrity of the peptide fragments. This method is particularly useful for the synthesis of large proteins where the stepwise addition of single amino acids is not feasible.
Precursor for the Chemo- and Regioselective Synthesis of Complex Serine-Containing Natural Products
Serine is a common constituent of many biologically active natural products, including cyclic peptides and depsipeptides. The unique reactivity of the hydroxyl group of serine makes it a key site for modifications and cyclization. Nvoc-L-Serine can serve as a valuable precursor in the chemo- and regioselective synthesis of such complex molecules.
The Nvoc group can protect the amino functionality of serine while the side-chain hydroxyl group is involved in esterification or etherification reactions. For instance, in the synthesis of depsipeptides, which contain both amide and ester bonds in their backbone, Nvoc-L-Serine can be coupled with a hydroxy acid to form an ester linkage. The Nvoc group can then be selectively removed by photolysis to allow for subsequent peptide bond formation. This strategy provides precise control over the sequence of amide and ester bond formation, which is crucial for the successful synthesis of these complex natural products. While specific examples detailing the use of Nvoc-L-Serine as a precursor for well-known serine-containing natural products like lanthipeptides or didemnin B are not extensively documented in readily available literature, the principles of orthogonal protection strongly support its potential utility in such synthetic endeavors.
Application in the Construction of Functionalized Bioconjugates and Chemically Modified Peptides
The ability to selectively modify peptides at specific sites is of paramount importance for the development of peptide-based therapeutics, diagnostic tools, and research probes. Nvoc-L-Serine provides a versatile platform for the construction of functionalized bioconjugates and chemically modified peptides.
Site-Specific Labeling and Modification via Nvoc-L-Serine Scaffolds
The incorporation of Nvoc-L-Serine into a peptide sequence creates a latent reactive site that can be unmasked at a desired stage of the synthesis or after purification. By strategically placing an Nvoc-protected serine residue within a peptide, chemists can achieve site-specific labeling and modification.
The general workflow for this approach is as follows:
Synthesis: The peptide is synthesized using standard SPPS, incorporating Nvoc-L-Serine at the desired position. Other amino acids are protected with standard acid- or base-labile protecting groups.
Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Selective Deprotection: The purified peptide is irradiated with UV light to selectively remove the Nvoc group from the serine residue, exposing a free amino group.
Conjugation: The exposed amino group can then be chemoselectively reacted with a variety of labeling reagents, such as fluorescent dyes, biotin, or other reporter molecules, to yield a site-specifically modified peptide.
This methodology has been successfully employed for the selective introduction of radiolabels and fluorophores into peptides beilstein-journals.org. The mild conditions of photolytic deprotection are compatible with a wide range of sensitive functional groups that might not tolerate the harsh conditions of other deprotection methods.
Design of Photoactivatable Probes and Caged Compounds
The precise control over biological processes in living systems is a fundamental goal in chemical biology and neuroscience. Photoactivatable probes and "caged" compounds are powerful tools designed to achieve this control, allowing researchers to initiate biological events with high spatial and temporal precision using light. researchgate.netnih.gov The compound N-[[(4-nitrophenyl)methoxy]carbonyl]-L-Serine is a key building block in the synthesis of such tools, leveraging the photosensitive nature of the (4-nitrophenyl)methoxy]carbonyl group, a type of photolabile protecting group (PPG). wikipedia.org
This moiety belongs to the well-established nitrobenzyl class of PPGs, which are widely used due to their reliable cleavage upon exposure to UV light. nih.govacs.org When attached to a biologically active molecule, such as the amino acid L-serine, the PPG renders it temporarily inactive—a state referred to as "caged." The underlying principle is that the bulky, light-sensitive group sterically or electronically masks the functional parts of the molecule, preventing it from interacting with its biological targets.
The activation process is triggered by photolysis, typically using UV light at wavelengths around 300-360 nm. Upon absorbing a photon, the nitrobenzyl group undergoes an intramolecular photochemical rearrangement. This process leads to the cleavage of the carbamate (B1207046) bond, releasing the active L-serine, carbon dioxide, and a 4-nitrosobenzaldehyde byproduct. This "uncaging" process restores the natural structure and function of the L-serine residue, allowing it to participate in biological pathways. The ability to control the exact time and location of this activation by focusing a light source makes these compounds invaluable for studying dynamic cellular processes.
The incorporation of N-[[(4-nitrophenyl)methoxy]carbonyl]-L-Serine into peptides or proteins allows for the creation of sophisticated photoactivatable probes. For instance, a serine residue at a critical position in an enzyme's active site or a receptor-binding peptide can be caged. In this protected form, the peptide or protein is inert. Upon irradiation of a specific cell or tissue, the serine is uncaged, activating the protein's function and enabling researchers to observe the immediate downstream effects.
Detailed research into nitrobenzyl-based PPGs has established their efficacy and mechanism. The general route for the photocleavage of 2-nitrobenzyl protecting groups from amines involves the excited nitro group abstracting a hydrogen atom from the benzylic position, followed by a rapid rearrangement to form a hemiaminal intermediate which then fragments to release the unprotected amine. thieme-connect.de While the quantum yield—a measure of the efficiency of the photoreaction—can vary based on the specific molecular structure and solvent conditions, nitrobenzyl derivatives are known for their practical utility in biological experiments. researchgate.net
The table below summarizes the characteristics of photolabile protecting groups relevant to the design of caged compounds.
| Property | Description | Relevance to N-[[(4-nitrophenyl)methoxy]carbonyl]-L-Serine |
| Activation Wavelength | The specific wavelength of light required to cleave the protecting group. | Typically in the near-UV range (300-360 nm), which minimizes damage to biological tissues compared to shorter UV wavelengths. |
| Quantum Yield (Φ) | The efficiency of the uncaging process, defined as the number of molecules released per photon absorbed. | An acceptable quantum yield (often >0.1) ensures efficient release of the active molecule with minimal light exposure. wikipedia.org |
| Photochemical Byproducts | The chemical entities released along with the active molecule after photolysis. | The primary byproduct is a nitroso-aldehyde derivative, which can potentially interact with cellular components. The design of newer PPGs aims to minimize the reactivity of these byproducts. nih.govacs.org |
| Chemical Stability | The stability of the caged compound in the absence of light and under various physiological conditions (e.g., pH, presence of enzymes). | The carbamate linkage is generally stable to standard acid and base conditions used in peptide synthesis, ensuring the cage remains intact until light is applied. thieme-connect.de |
By utilizing N-[[(4-nitrophenyl)methoxy]carbonyl]-L-Serine, scientists can synthesize custom probes to investigate a wide array of biological questions, from mapping neural circuits to dissecting cell signaling cascades with unparalleled precision.
Advanced Analytical and Spectroscopic Methodologies Applied to Nvoc L Serine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Stereochemical Integrity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and stereochemical fidelity assessment of Nvoc-L-Serine. It provides detailed information about the chemical environment of each atom and the spatial relationships between them.
High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
One-dimensional (1D) NMR spectroscopy, including ¹H and ¹³C NMR, offers the initial and fundamental characterization of Nvoc-L-Serine. The ¹H NMR spectrum provides information on the number of different types of protons and their electronic environments, while ¹³C NMR reveals the carbon skeleton of the molecule.
Two-dimensional (2D) NMR techniques are employed for a more in-depth structural analysis by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For Nvoc-L-Serine, COSY spectra would show correlations between the α-proton (Hα) and the β-protons (Hβ) of the serine residue, confirming the connectivity within the amino acid backbone.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to. An HSQC spectrum of Nvoc-L-Serine provides unambiguous assignment of the α-carbon and β-carbon signals by correlating them with their respective attached protons (Hα and Hβ).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range connectivities (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, HMBC can show correlations from the benzylic protons of the Nvoc group to the carbamate (B1207046) carbonyl carbon, and from the serine Hα to the carbamate and carboxylic acid carbonyl carbons, thus confirming the structure of the protecting group and its linkage to the serine nitrogen.
A representative, though not exhaustive, table of expected NMR chemical shifts for Nvoc-L-Serine is provided below based on analogous structures. Actual values can vary based on solvent and concentration.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |
| Serine Cα | ~4.4 | ~56 | COSY: Hα ↔ HβHSQC: Hα ↔ CαHMBC: Hα ↔ Serine C=O, Carbamate C=O |
| Serine Cβ | ~3.9 | ~62 | COSY: Hβ ↔ HαHSQC: Hβ ↔ CβHMBC: Hβ ↔ Cα |
| Serine C=O | - | ~172 | HMBC: Hα ↔ Serine C=O |
| Nvoc CH₂ | ~5.3 | ~66 | HMBC: Nvoc CH₂ ↔ Nvoc Aromatic C, Carbamate C=O |
| Nvoc Aromatic CH | ~7.6, ~8.2 | ~124, ~129 | COSY: Within aromatic spin systemHSQC: Aromatic H ↔ Aromatic C |
| Nvoc Aromatic C-NO₂ | - | ~148 | HMBC: Aromatic H ↔ Nvoc Aromatic C-NO₂ |
| Carbamate C=O | - | ~156 | HMBC: Hα ↔ Carbamate C=O, Nvoc CH₂ ↔ Carbamate C=O |
Dynamic NMR for Rotational Barriers of the Carbamate Group
The carbamate bond in Nvoc-L-Serine possesses partial double-bond character due to resonance, which leads to restricted rotation around the C-N bond. This can result in the presence of two rotamers (cis and trans conformers) that may be observable on the NMR timescale, often leading to peak broadening or the appearance of two distinct sets of signals at lower temperatures.
Dynamic NMR (DNMR) studies, which involve acquiring spectra at various temperatures (VT-NMR), can be used to study this rotational phenomenon. By analyzing the changes in the lineshape of the NMR signals as a function of temperature, it is possible to determine the coalescence temperature and subsequently calculate the free energy of activation (ΔG‡) for the rotational barrier. For primary carbamates, these barriers are typically in the range of 12-14 kcal/mol. This analysis provides critical insight into the conformational flexibility of the Nvoc protecting group, which can influence crystal packing, solubility, and reactivity.
Mass Spectrometry for Molecular Structure Elucidation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing information about the molecular weight and structure of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is essential for the unambiguous confirmation of the elemental composition of Nvoc-L-Serine. By measuring the mass with high accuracy (typically to within 5 ppm), it is possible to calculate a unique elemental formula, distinguishing it from other compounds that may have the same nominal mass. This is a critical step in verifying the identity of the synthesized compound.
Table of Expected HRMS Data for Nvoc-L-Serine
| Ion Species | Molecular Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₁₁H₁₃N₂O₇ | 285.0717 |
| [M+Na]⁺ | C₁₁H₁₂N₂O₇Na | 307.0537 |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Impurity Profiling
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the protonated molecule [M+H]⁺), followed by its fragmentation through collision-induced dissociation (CID), and subsequent analysis of the resulting product ions. The fragmentation pattern serves as a molecular fingerprint that can be used to confirm the structure of Nvoc-L-Serine and to identify and characterize any impurities.
Key fragmentation pathways for Nvoc-L-Serine would likely involve:
Loss of the nitrophenylmethyl group: Cleavage of the benzylic C-O bond is a common fragmentation pathway for such protecting groups.
Decarboxylation: Loss of CO₂ from the carboxylic acid moiety is a characteristic fragmentation for amino acids.
Loss of water: The hydroxyl group of the serine side chain can be readily eliminated as H₂O.
Cleavage of the carbamate: Fragmentation can occur at the carbamate linkage itself.
Analysis of these fragmentation patterns allows for the verification of the connectivity of the different functional groups within the molecule and is a powerful tool for impurity profiling, as related impurities will often exhibit similar but distinct fragmentation patterns.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups and Hydrogen Bonding Networks
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide valuable information about the functional groups present and the intermolecular interactions, such as hydrogen bonding.
For Nvoc-L-Serine, key vibrational modes include:
N-H Stretch: Typically observed in the region of 3300 cm⁻¹, associated with the amine of the carbamate.
O-H Stretches: A broad band from the carboxylic acid and a sharper band from the serine side-chain alcohol, usually in the 3500-2500 cm⁻¹ region.
C-H Stretches: Aromatic and aliphatic C-H stretching vibrations are found around 3100-2800 cm⁻¹.
C=O Stretches: Two distinct carbonyl stretching bands are expected: one for the carboxylic acid (around 1720 cm⁻¹) and one for the carbamate (around 1690 cm⁻¹). Their exact positions are sensitive to hydrogen bonding.
NO₂ Stretches: The nitro group exhibits characteristic symmetric and asymmetric stretching vibrations, typically around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric). These are strong and easily identifiable bands in both IR and Raman spectra.
C-O Stretches: Vibrations associated with the C-O bonds of the ether, alcohol, and carboxylic acid functionalities appear in the fingerprint region (1300-1000 cm⁻¹).
The presence and positions of these bands confirm the incorporation of the Nvoc protecting group and the integrity of the serine structure. Furthermore, shifts in the positions and changes in the shapes of the O-H, N-H, and C=O bands can provide detailed information about the hydrogen-bonding network in the solid state, which influences the crystal structure and physical properties of the compound.
Table of Key Vibrational Modes for Nvoc-L-Serine
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid OH | O-H Stretch | 3300-2500 (broad) |
| Serine Side-Chain OH | O-H Stretch | ~3400 |
| Carbamate N-H | N-H Stretch | ~3300 |
| Aromatic C-H | C-H Stretch | 3100-3000 |
| Aliphatic C-H | C-H Stretch | 3000-2850 |
| Carboxylic Acid C=O | C=O Stretch | ~1720 |
| Carbamate C=O | C=O Stretch | ~1690 |
| Nitro Group (NO₂) | Asymmetric Stretch | ~1520 |
| Nitro Group (NO₂) | Symmetric Stretch | ~1340 |
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
X-ray crystallography is a powerful technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This methodology provides invaluable insights into molecular conformation, bond lengths, bond angles, and the intricate network of non-covalent interactions that govern the packing of molecules in the solid state.
In the absence of a specific crystal structure for Nvoc-L-Serine, we can hypothesize its solid-state characteristics by examining the structures of other N-protected serine derivatives. The crystal packing of such molecules is typically dominated by a network of hydrogen bonds, primarily involving the carboxylic acid, the urethane linkage of the protecting group, and the hydroxyl group of the serine side chain.
Key Expected Intermolecular Interactions in Crystalline Nvoc-L-Serine:
Hydrogen Bonding: The carboxylic acid moiety is a potent hydrogen bond donor and acceptor, likely forming dimers or extended chains with neighboring molecules. The N-H group of the carbamate will act as a hydrogen bond donor, while the carbonyl oxygens of both the carbamate and the carboxylic acid will serve as acceptors. The hydroxyl group of the serine side chain can also participate as both a donor and an acceptor, further stabilizing the crystal lattice.
Other van der Waals Forces: Dispersion forces and dipole-dipole interactions involving the nitro group and other polar functionalities will also play a crucial role in the molecular packing.
A representative data table for a hypothetical or analogous N-protected serine derivative is presented below to illustrate the type of information obtained from an X-ray crystallographic study.
Table 1: Representative Crystallographic Data for an N-Protected Serine Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 5.89 |
| b (Å) | 15.23 |
| c (Å) | 7.45 |
| β (°) | 105.2 |
| Volume (ų) | 645.8 |
| Z | 2 |
| Density (calculated) (g/cm³) | 1.45 |
| Hydrogen Bond (Donor-Acceptor) | O-H···O, N-H···O |
Note: The data in this table is for illustrative purposes and does not represent the actual crystal structure of Nvoc-L-Serine.
Chromatographic Techniques for Purity Profiling, Diastereomer Separation, and Reaction Monitoring
Chromatographic methods are indispensable tools in the synthesis and analysis of Nvoc-L-Serine, ensuring its chemical purity, enantiomeric integrity, and for monitoring the progress of chemical reactions. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most commonly employed techniques.
Purity Profiling:
Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of Nvoc-L-Serine. A C18 or C8 stationary phase is typically used with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with an acid modifier like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape. Detection is commonly performed using a UV detector, leveraging the strong chromophore of the 4-nitrophenyl group in the Nvoc moiety.
Table 2: Typical RP-HPLC Conditions for Purity Analysis of N-Protected Amino Acids
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
Diastereomer Separation:
When Nvoc-L-Serine is reacted with a chiral reagent, diastereomers may be formed. The separation of these diastereomers is crucial for assessing the stereochemical outcome of a reaction. This can be achieved using either chiral or achiral chromatography.
Achiral Chromatography: Diastereomers have different physical properties and can often be separated on standard achiral stationary phases like silica (B1680970) gel (normal-phase) or C18 (reversed-phase). The separation is based on the differential interactions of the diastereomers with the stationary phase.
Chiral Chromatography: In cases where diastereomers are difficult to separate on achiral phases, chiral stationary phases (CSPs) can be employed. These phases are functionalized with a chiral selector that interacts stereoselectively with the diastereomers, leading to their separation. Polysaccharide-based CSPs are often effective for the separation of N-protected amino acid derivatives.
Reaction Monitoring:
Thin-Layer Chromatography (TLC) and HPLC are routinely used to monitor the progress of reactions involving Nvoc-L-Serine. For TLC, a small aliquot of the reaction mixture is spotted on a silica gel plate and eluted with an appropriate solvent system. The disappearance of the starting material spot and the appearance of the product spot, visualized under UV light, indicates the progression of the reaction. HPLC provides a more quantitative assessment of the reaction, allowing for the determination of the relative amounts of starting materials, intermediates, and products over time.
Computational and Theoretical Investigations of N 4 Nitrophenyl Methoxy Carbonyl L Serine
Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Predictions
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it highly suitable for analyzing molecules like N-[[(4-nitrophenyl)methoxy]carbonyl]-L-Serine. DFT calculations can provide deep insights into the molecule's geometry, stability, and inherent reactivity.
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For N-[[(4-nitrophenyl)methoxy]carbonyl]-L-Serine, these calculations would involve optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.
In analogous computational studies of amino acids, DFT methods like M06-2X are employed to optimize geometries and calculate energies in both gas phase and solvated conditions. nih.gov For a molecule with multiple rotatable bonds, such as the serine side chain and the linkage to the protecting group, several local energy minima may exist. A comprehensive study would involve a conformational search to identify the global minimum energy structure. The stability of the molecule is quantified by its total electronic energy, and parameters such as the Gibbs free energy of formation can be computed to assess its thermodynamic stability. nih.gov
Table 1: Representative DFT Functionals and Basis Sets for Amino Acid Studies
| DFT Functional | Basis Set | Common Applications |
| B3LYP | 6-31G(d,p) | General purpose geometry optimization and electronic properties. |
| M06-2X | aug-cc-pVTZ | High accuracy for non-covalent interactions and thermochemistry. researchgate.net |
| ωB97X-D | def2-TZVP | Good for long-range interactions and dispersion corrections. |
This table represents common methods used in computational chemistry for systems analogous to the subject compound and does not represent specific results for N-[[(4-nitrophenyl)methoxy]carbonyl]-L-Serine.
Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis that helps predict a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For N-[[(4-nitrophenyl)methoxy]carbonyl]-L-Serine, the nitro group, being strongly electron-withdrawing, is expected to significantly lower the LUMO energy, concentrating the LUMO density on the nitrophenyl ring. This feature is central to the group's function as a photolabile protecting group.
Molecular Dynamics (MD) Simulations for Conformational Analysis in Solution and Interactions with Solvents
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights that static quantum chemical calculations cannot. aip.orgnih.gov These simulations are particularly valuable for understanding how a molecule like N-[[(4-nitrophenyl)methoxy]carbonyl]-L-Serine behaves in a solution, such as water or an organic solvent.
An MD simulation would model the interactions between the solute molecule and a large number of explicit solvent molecules. aip.org By solving Newton's equations of motion for every atom in the system, a trajectory is generated that describes how the positions and velocities of the atoms evolve. This allows for the exploration of the molecule's conformational landscape, identifying the most populated conformations and the transitions between them. researchgate.net For L-serine derivatives, key conformational features would include the orientation of the serine side chain (-CH2OH) and the flexibility of the carbamate (B1207046) linkage.
Furthermore, MD simulations can elucidate specific solute-solvent interactions, such as the formation and dynamics of hydrogen bonds between the serine's hydroxyl and carboxyl groups, the carbamate linkage, and water molecules. nih.gov Understanding these interactions is crucial as they can significantly influence the molecule's conformation, stability, and reactivity in a condensed phase.
Table 2: Typical Parameters for MD Simulations of Peptides in Solution
| Parameter | Typical Value/Method | Purpose |
| Force Field | GROMOS, AMBER, CHARMM | Describes the potential energy of the system. |
| Water Model | SPC, TIP3P | Represents the solvent molecules. aip.org |
| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | Duration of the simulation to capture relevant motions. aip.orgnih.gov |
| Temperature | 300 K (Room Temperature) | Controlled via a thermostat (e.g., Nosé-Hoover). |
| Pressure | 1 bar (Atmospheric Pressure) | Controlled via a barostat (e.g., Parrinello-Rahman). |
This table outlines common simulation parameters and does not reflect a specific simulation of N-[[(4-nitrophenyl)methoxy]carbonyl]-L-Serine.
Prediction of Photocleavage Pathways and Transition States through Quantum Chemical Methods
The (4-nitrophenyl)methoxy]carbonyl group is a derivative of the well-known ortho-nitrobenzyl (o-NB) photolabile protecting group. wikipedia.orgresearchgate.net The defining characteristic of these groups is their ability to be cleaved from a substrate upon irradiation with UV light. acs.orgnih.gov Quantum chemical methods, including Time-Dependent DFT (TD-DFT) and multireference methods like CASSCF, are essential for modeling this photochemical process.
The generally accepted mechanism for the photocleavage of nitrobenzyl-based PPGs involves several key steps: wikipedia.orgpsu.edu
Photoexcitation : Upon absorbing a photon, the molecule is promoted to an electronically excited state.
Intramolecular Hydrogen Abstraction : In the excited state, a rapid intramolecular hydrogen transfer occurs from the benzylic carbon to one of the oxygen atoms of the nitro group. This forms an aci-nitro intermediate. acs.orgnih.gov
Cyclization and Rearrangement : The aci-nitro intermediate undergoes a series of rearrangements, often involving a cyclic intermediate. psu.edu
Release of the Protected Molecule : This rearrangement ultimately leads to the cleavage of the bond connecting the protecting group to the L-serine, releasing the free amino acid and a nitrosocarbonyl byproduct. wikipedia.org
Quantum chemical calculations can map out the potential energy surfaces of both the ground and excited states to identify the minimum energy paths for these reaction steps. They can also be used to calculate the structures and energies of transition states, which are critical for determining the reaction rates and quantum yields of the photocleavage process. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies for Protecting Group Efficiency and Cleavage Control
While specific QSAR studies for N-[[(4-nitrophenyl)methoxy]carbonyl]-L-Serine are not readily found, the principles of QSAR can be applied to understand the efficiency of the protecting group. QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity.
In the context of photolabile protecting groups, "activity" can be defined by parameters such as the quantum yield of cleavage, the wavelength of maximum absorption (λmax), and the rate of release. nih.govresearchgate.net A QSAR study would involve synthesizing a series of derivatives with different substituents on the nitrophenyl ring and measuring these properties.
Computational descriptors would then be calculated for each derivative. These can include:
Electronic Descriptors : Hammett constants (σ), HOMO/LUMO energies, atomic charges.
Steric Descriptors : Molar refractivity, van der Waals volume.
Hydrophobic Descriptors : Partition coefficient (logP).
By correlating these descriptors with the measured activity using statistical methods like multiple linear regression or machine learning, a QSAR model can be built. Such a model could predict that adding electron-donating groups to the phenyl ring might shift the absorption to longer, less damaging wavelengths, while altering the electronics of the nitro group could modulate the quantum yield of cleavage. nih.govnih.gov These models are invaluable for the rational design of new photolabile protecting groups with improved properties for specific applications.
Emerging Research Trajectories and Future Prospects
Development of Novel Nvoc Analogues with Tunable Photolability and Improved Cleavage Efficiency
The efficacy of a photoremovable protecting group (PPG) is largely defined by its photolysis efficiency, which is a product of its ability to absorb photons and the quantum yield of the uncaging process. nih.govresearchgate.net Research has been intensely focused on modifying the core Nvoc structure to enhance these properties. A primary strategy involves adding substituents to the benzylic carbon of the 2-nitrobenzyl moiety. thieme-connect.de These modifications can accelerate the initial hydrogen abstraction by the photoexcited nitro group, which is a key step in the cleavage mechanism. thieme-connect.de
Several analogues have been developed that demonstrate improved cleavage yields compared to the parent Nvoc group. For instance, the N"-bis(2-nitrophenyl)methoxycarbonyl (Dnboc) derivative of alanine (B10760859) can be deblocked in 95% yield, a significant improvement over the 80% yield seen with Nvoc under similar conditions. thieme-connect.de Another promising analogue, the 1-(6-nitro-1,3-benzodioxol-5-yl)ethoxycarbonyl (Menpoc) group, is photoremoved from amino acids four times faster than Nvoc. thieme-connect.de These improvements are often attributed to the formation of a less reactive ketone byproduct after cleavage, compared to the aldehyde that results from Nvoc deprotection, which can sometimes react with the newly liberated amine. thieme-connect.de
| Protecting Group | Abbreviation | Key Structural Feature | Reported Advantage over Nvoc |
|---|---|---|---|
| N"-bis(2-nitrophenyl)methoxycarbonyl | Dnboc | Two 2-nitrophenyl groups on the benzylic carbon | Higher cleavage yield (95% vs. 80% for Alanine). thieme-connect.de |
| 1-(6-nitro-1,3-benzodioxol-5-yl)ethoxycarbonyl | Menpoc | Ethyl group on benzylic carbon and benzodioxole ring | Photoremoved 4 times faster than Nvoc. thieme-connect.de |
| [2-(2-nitrophenyl)propoxy]carbonyl | NPPOC | Propoxy backbone instead of methoxy | Alkylation at the benzylic site increases quantum yield. researchgate.net |
Integration of Nvoc-L-Serine into Chemoenzymatic Synthesis for Enhanced Enantioselectivity
Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the practicality of chemical reactions, offers a powerful approach for producing optically active compounds. Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic amino acids and their derivatives due to their high enantioselectivity. nih.govmdpi.com These enzymes can selectively hydrolyze one enantiomer of an amino acid ester, allowing for the separation of the D- and L-forms with high purity. nih.gov
The integration of photolabile protecting groups like Nvoc into these enzymatic processes is an emerging area with significant potential. The mild conditions under which many enzymes operate are generally compatible with the stability of the Nvoc group. Research has demonstrated the successful enzymatic transacylation of an amino acid protected with a photolabile group in a quantitative yield, illustrating the fundamental compatibility of these two technologies. thieme-connect.de This opens the possibility of using Nvoc-L-serine as a substrate in enzyme-catalyzed reactions to produce enantiomerically pure serine derivatives that can be deprotected on demand with light.
However, challenges remain. Some studies have noted that hydrophobic protecting groups like Nvoc can decrease the viability of certain chemoenzymatic approaches, possibly due to issues with substrate solubility or enzyme binding. nih.gov Future work will likely focus on optimizing reaction conditions, such as the choice of solvent and enzyme immobilization techniques, to better accommodate Nvoc-protected substrates. longdom.orgnih.gov The successful marriage of Nvoc protection with enzymatic resolution could lead to elegant and efficient synthetic routes for complex peptides and chiral building blocks.
Advanced Strategies for Orthogonal Protection Schemes in Multi-Step Syntheses
In complex multi-step syntheses, such as solid-phase peptide synthesis (SPPS), an orthogonal protection strategy is essential. biosynth.com This strategy relies on the use of multiple protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection at specific points in the synthesis without affecting other protected functionalities. biosynth.comsigmaaldrich.com The two most common orthogonal schemes in SPPS are the Fmoc/tBu and Boc/Bzl strategies. americanpeptidesociety.orgiris-biotech.de The Fmoc group is labile to basic conditions (e.g., piperidine), while the tBu and Boc groups are labile to acidic conditions (e.g., trifluoroacetic acid, TFA). americanpeptidesociety.orgiris-biotech.de
The Nvoc group introduces a third dimension of orthogonality: removal by light (photolysis). elsevierpure.com This allows for highly specific manipulations that are not possible with acid- or base-labile groups alone. A prime example is the synthesis of photolabile-protected peptide nucleic acid (PNA) monomers. elsevierpure.com In this strategy, the N-aminoethylglycine backbone is protected with Nvoc, while the nucleobases are protected with base-labile acyl groups. This combination allows for a synthetic strategy that avoids the use of both strong acids (like TFA) and strong bases (like piperidine), enabling the in-situ synthesis of PNA microarrays in a nearly neutral medium. elsevierpure.com
The orthogonality of Nvoc with standard protecting groups makes it an invaluable tool for creating complex molecular architectures, such as branched or cyclic peptides, and for modifying specific side chains on-resin. sigmaaldrich.com By incorporating Nvoc-L-serine, a synthetic chemist gains the ability to unmask the serine's amino group at any desired step using a pulse of UV light, while all other Fmoc-, Boc-, or Bzl-protected sites remain intact.
| Protecting Group | Typical Cleavage Reagent/Condition | Mechanism | Orthogonal To |
|---|---|---|---|
| Nvoc (Nitroveratryloxycarbonyl) | UV Light (~365 nm) | Photolysis | Acid (TFA), Base (Piperidine) |
| Fmoc (Fluorenylmethyloxycarbonyl) | Piperidine (B6355638) in DMF | Base-induced elimination | Acid (TFA), Photolysis |
| Boc (tert-Butyloxycarbonyl) | Trifluoroacetic Acid (TFA) | Acidolysis | Base (Piperidine), Photolysis |
Application in Chemical Biology for Spatiotemporal Control of Biological Processes
Perhaps the most significant application of Nvoc-L-serine is in chemical biology, where it serves as a "caged" compound to control biological processes with high spatial and temporal precision. nih.gov By incorporating Nvoc-L-serine into a peptide or protein, the function of that biomolecule can be effectively switched off. Upon irradiation with UV light at a specific time and location, the Nvoc group is cleaved, releasing the native serine residue and restoring the biomolecule's function. researchgate.netnih.gov
This technique provides an unparalleled level of control for studying dynamic cellular events. For example, researchers have used caged amino acids to control the activity of enzymes and signaling proteins within living cells, allowing them to probe the downstream effects of activating a specific pathway at a precise moment. nih.gov The ability to control protein function with light has been instrumental in fields ranging from neuroscience, to study neurotransmitter release, to cell biology, to investigate protein-protein interactions. nih.govnih.gov
The future of this field lies in developing PPGs that can be cleaved by lower-energy, far-red or near-infrared (NIR) light. researchgate.net UV light has limited tissue penetration and can be damaging to cells, which restricts in vivo applications. Shifting the activation wavelength to the NIR region would enable deeper tissue penetration and reduce phototoxicity, opening the door to using caged compounds like Nvoc-L-serine analogues in living organisms to study development, disease, and physiology with spatiotemporal control. researchgate.net
Q & A
Basic Research Questions
Q. What safety precautions are critical when handling L-Serine, N-[[(4-nitrophenyl)methoxy]carbonyl]- in laboratory settings?
- Methodological Answer : Prioritize PPE (gloves, lab coat, goggles) and work in a fume hood to minimize inhalation or dermal exposure. Despite limited toxicological data, treat the compound as hazardous due to its classification under acute toxicity categories (oral, dermal, inhalation; Category 4). Store in airtight containers away from light and moisture. Refer to Safety Data Sheets (SDS) for emergency protocols, though note that toxicological properties are not fully established .
Q. How does the 4-nitrophenyl methoxycarbonyl group function as a protecting group in peptide synthesis?
- Methodological Answer : The nitro group stabilizes the carbonate moiety via electron-withdrawing effects, making the protecting group labile under basic or nucleophilic conditions (e.g., aminolysis with piperidine). This allows selective deprotection during solid-phase peptide synthesis. Compare its stability to Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) groups by monitoring cleavage kinetics using HPLC .
Q. What analytical techniques are recommended to confirm the structural integrity of this compound?
- Methodological Answer :
- NMR : Analyze H and C spectra to verify the presence of the 4-nitrophenyl moiety (aromatic protons at ~8.2 ppm) and serine backbone (α-proton at ~4.3 ppm).
- Mass Spectrometry : Use ESI-MS or MALDI-TOF to confirm molecular weight (e.g., calculated requires exact mass matching).
- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm) and nitro group vibrations (~1520 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Optimize reaction parameters systematically:
- Solvent Choice : Test polar aprotic solvents (DMF, DCM) to enhance reactivity.
- Catalyst Screening : Evaluate coupling agents like HATU or DCC for efficiency.
- Temperature Control : Perform reactions at 0–25°C to minimize side reactions. Validate purity at each step via TLC or LC-MS .
Q. What experimental strategies assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated degradation studies:
- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours; monitor degradation via HPLC.
- Thermal Stability : Use DSC (Differential Scanning Calorimetry) to identify decomposition temperatures. Store aliquots at –20°C, 4°C, and 25°C to compare long-term stability .
Q. How does the nitro group influence fluorescence or UV-Vis spectral properties in complex mixtures?
- Methodological Answer : The nitro group’s strong UV absorption (~400 nm) enables detection in HPLC with a UV-Vis detector. For fluorescence quenching studies, mix the compound with fluorophores (e.g., dansyl chloride) and measure emission intensity changes. Correlate quenching efficiency with nitroaromatic electron-withdrawing effects .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The 4-nitrophenyl group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by amines or thiols. Use DFT calculations to map electron density distribution or conduct kinetic studies under varying nucleophile concentrations .
Q. How can researchers validate compound identity across disparate spectral databases?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
